![molecular formula C29H28N4O3 B13745781 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate CAS No. 32089-70-6](/img/structure/B13745781.png)
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is an organic compound with the molecular formula C22H22N4O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as dye production and fluorescence labeling .
Métodos De Preparación
The synthesis of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves multiple steps. One common method includes the reaction of 2,2-dicyanovinyl with N-ethyl-3-methylaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with phenoxymethyl chloride in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Aplicaciones Científicas De Investigación
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves its interaction with specific molecular targets. The compound’s cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is unique due to its specific structure and properties. Similar compounds include:
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate: This compound has a similar structure but lacks the phenoxymethyl group, resulting in different chemical properties and applications.
2-Methyl-4-[N-ethyl-N-[2-(phenylcarbamoyloxy)ethyl]amino]benzylidenemalononitrile: This compound has a similar core structure but different substituents, leading to variations in its reactivity and applications.
Propiedades
Número CAS |
32089-70-6 |
|---|---|
Fórmula molecular |
C29H28N4O3 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[1-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]-3-phenoxypropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H28N4O3/c1-3-33(26-15-14-24(22(2)16-26)17-23(18-30)19-31)20-28(21-35-27-12-8-5-9-13-27)36-29(34)32-25-10-6-4-7-11-25/h4-17,28H,3,20-21H2,1-2H3,(H,32,34) |
Clave InChI |
ZBZJWLWVYZLFJA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


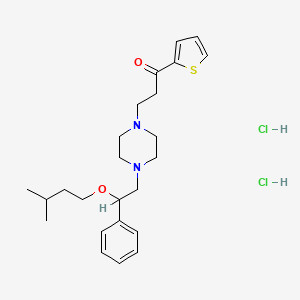
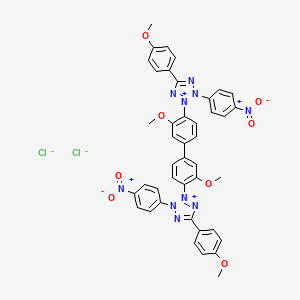

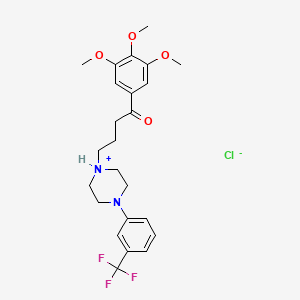
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
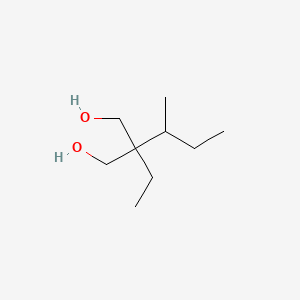
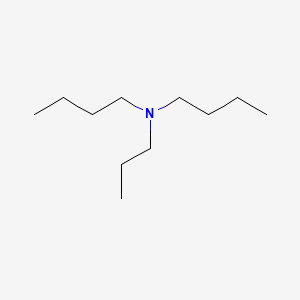
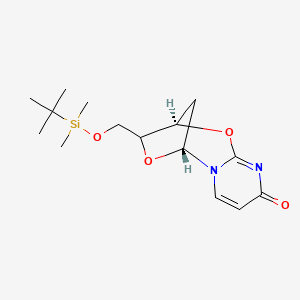
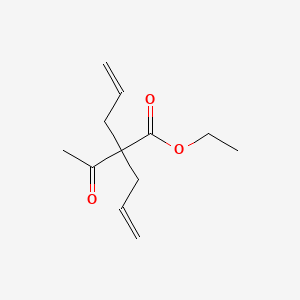
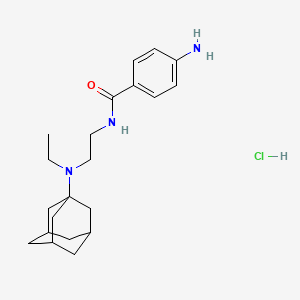
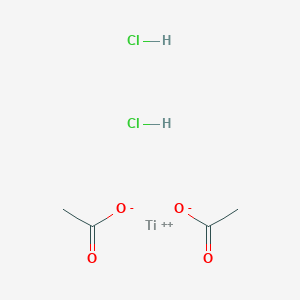
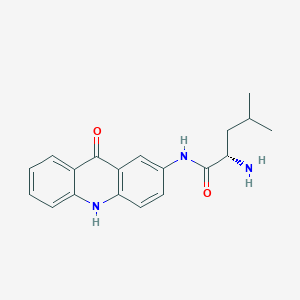

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)
